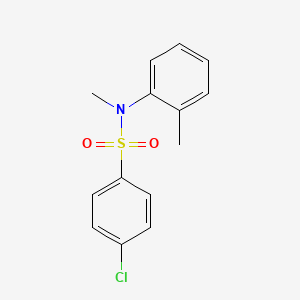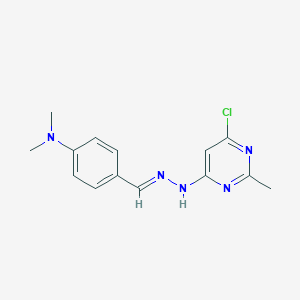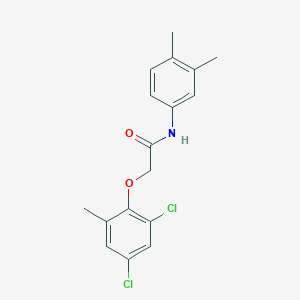
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as Methylclofenapate, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has shown potential in various applications.
Mecanismo De Acción
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate is believed to work by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate enhances the activity of GABA receptors, leading to anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce pain sensitivity. 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate has also been shown to improve learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate in lab experiments is its relatively simple synthesis method. It is also a highly pure compound, making it easy to work with. One limitation of using 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate is its limited solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate. One area of interest is its potential as a treatment for anxiety disorders and chronic pain in humans. Further research is needed to determine the efficacy and safety of 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate in humans. Another area of interest is its potential as a treatment for Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying its effects on learning and memory, and whether it could be used to treat cognitive deficits in Alzheimer's disease.
Métodos De Síntesis
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate can be synthesized through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(2-methylphenyl)amine, or the reaction of 4-chlorobenzenesulfonic acid with N-methyl-N-(2-methylphenyl)amine followed by the addition of thionyl chloride. The synthesis of 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antinociceptive effects, making it a potential treatment option for anxiety disorders and chronic pain. 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamideapate has also been studied for its effects on learning and memory, as well as its potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-3-4-6-14(11)16(2)19(17,18)13-9-7-12(15)8-10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLTZGBHVFWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
